![molecular formula C7H15NO B2420638 (R)-(1-methylpiperidin-3-yl)methanol CAS No. 205194-11-2](/img/structure/B2420638.png)
(R)-(1-methylpiperidin-3-yl)methanol
Overview
Description
Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel .
Synthesis Analysis
Methanol can be synthesized from a variety of sources, including natural gas and biomass . The process typically involves the conversion of these feedstocks into synthesis gas (or syngas), which is a mixture of carbon monoxide and hydrogen. This syngas is then reacted over a catalyst to produce methanol .
Molecular Structure Analysis
Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol.
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical . Methanol can also be used as a hydrogen source in fuel cells .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius . Methanol is miscible with water and many organic solvents .
Scientific Research Applications
Methanol Fuel Production and Utilization
®-(1-methylpiperidin-3-yl)methanol: plays a role in the production of methanol, a versatile fuel with significant environmental benefits. Here’s why:
Methanol as a Clean Energy Source: Methanol is a simple molecule used for energy storage and can be produced from biomass. Biomethanol, derived from lignocellulosic biomass, reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulfur oxide emissions compared to fossil fuels. It’s a promising alternative for cleaner energy .
Complementary Fuel: Biomethanol can be blended with diesel, natural gas, and dimethyl ether. This combination enhances fuel economy, thermal efficiency, and reduces greenhouse gas emissions .
Renewable Methanol for Various Applications
Renewable methanol, including derivatives of ®-1-Methyl-3-(hydroxymethyl)piperidine, has applications beyond fuel production:
- Direct Methanol Fuel Cells (DMFCs) : Methanol can be used directly in fuel cells for power generation. Applications include transportation (cars, buses, trucks, trains), portable devices (laptops, smartphones), stationary power, backup systems, military, marine, and aerospace equipment .
Anticancer Properties
Piperidine derivatives, including ®-1-Methyl-3-(hydroxymethyl)piperidine, exhibit potential anticancer effects:
Breast Cancer: Piperine (a derivative) shows therapeutic potential against breast cancer. It inhibits cell migration and promotes cell cycle arrest, impacting crucial signaling pathways like STAT-3 and NF-κB .
Other Cancers: Piperidine derivatives also target prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Pharmacological Relevance
Both piperine and piperidine have pharmaceutical relevance:
- Mitochondrial Membrane Potential : Piperine induces apoptosis in cancer cells by affecting mitochondrial membrane potential, leading to cell death .
Building Blocks in Organic Synthesis
The versatile reactivity of the piperidine ring allows its derivatives to serve as building blocks in synthesizing various organic compounds .
Other Therapeutic Applications
Piperidine derivatives find use in antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods III
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